molecular formula C17H17NO B14532794 N-[2-(9H-Fluoren-9-YL)ethyl]acetamide CAS No. 62506-86-9

N-[2-(9H-Fluoren-9-YL)ethyl]acetamide

Cat. No.: B14532794
CAS No.: 62506-86-9
M. Wt: 251.32 g/mol
InChI Key: BMSBNWBYLACTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide is a chemical compound with the molecular formula C17H17NO It is known for its unique structure, which includes a fluorenyl group attached to an ethyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide typically involves the reaction of 9H-fluorene with ethylamine, followed by acetylation. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Ethyl-9H-fluoren-2-yl)-acetamide
  • Acetamide, N-acetyl-N-9H-fluoren-2-yl-
  • Acetamide, N-9H-fluoren-2-yl-N-hydroxy-

Uniqueness

N-[2-(9H-Fluoren-9-yl)ethyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

62506-86-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-[2-(9H-fluoren-9-yl)ethyl]acetamide

InChI

InChI=1S/C17H17NO/c1-12(19)18-11-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,18,19)

InChI Key

BMSBNWBYLACTNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.